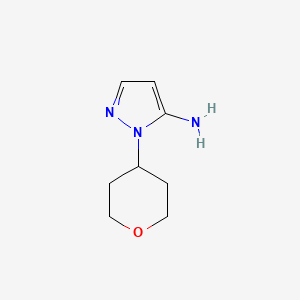
1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine
概要
説明
1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine is a chemical compound that features a pyrazole ring substituted with a tetrahydropyran group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine typically involves the reaction of tetrahydropyran derivatives with pyrazole precursors. One common method includes the use of tetrahydropyran-4-carboxaldehyde and hydrazine derivatives under acidic or basic conditions to form the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Substituted pyrazole derivatives.
科学的研究の応用
1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole ring. This interaction can modulate various biochemical pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester
- 8-{6-[3-(Dimethylamino)propoxy]pyridin-3-yl}-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one
Uniqueness
1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
生物活性
1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine, identified by its CAS number 1157012-67-3, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Biological Activity Overview
The biological activities of this compound have been studied in various contexts, including:
- Antitumor Activity : Preliminary studies indicate that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The presence of the tetrahydropyran moiety enhances the interaction with biological targets, potentially increasing efficacy.
- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain bacterial strains, suggesting potential as an antimicrobial agent.
- Neuroprotective Effects : Some studies suggest that pyrazole derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The introduction of electron-donating or electron-withdrawing groups at specific positions on the pyrazole ring can significantly alter the compound's biological activity. For instance, methyl substitutions have been correlated with enhanced potency against cancer cell lines.
| Substituent Position | Type | Effect on Activity |
|---|---|---|
| 3 | Methyl | Increased cytotoxicity |
| 4 | Halogen | Enhanced antimicrobial activity |
| 5 | Hydroxyl | Improved neuroprotective effects |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antitumor Efficacy : A study published in a peer-reviewed journal reported that derivatives of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amines exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong antitumor potential .
- Neuroprotective Studies : Research indicated that certain analogs could protect neuronal cells from oxidative stress-induced damage, which is critical in conditions such as Alzheimer's disease .
- Antimicrobial Activity : In vitro tests demonstrated that some derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents .
特性
IUPAC Name |
2-(oxan-4-yl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-8-1-4-10-11(8)7-2-5-12-6-3-7/h1,4,7H,2-3,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFRCHDUNSOXBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














